4-Cyano-4'-hydroxybiphenyl
Overview
Description
4-Cyano-4'-hydroxybiphenyl (4-C4HBP) is a synthetic compound used in scientific research for its unique properties. It is a derivative of biphenyl, a type of aromatic hydrocarbon, and is composed of two benzene rings connected by a single carbon-carbon bond. 4-C4HBP is an important compound in the study of biochemical and physiological processes, as it has been demonstrated to have a wide range of effects on various systems.
Scientific Research Applications
Dye-Sensitized Solar Cells (DSSCs)
4-Cyano-4’-hydroxybiphenyl: has been utilized in the development of high-performance all-solid-state dye-sensitized solar cells. When incorporated into organic ionic crystals carrying imidazolium units, this compound acts as an electrolyte, enhancing the light harvesting capability of the DSSCs. This results in improved cell efficiency, reaching approximately 5.11% at 55°C under simulated solar spectrum illuminations .
Liquid Crystal Technology
This compound is a well-known thermotropic liquid crystal material. It’s commonly used in advanced photonic materials and electro-optical devices due to its liquid crystalline properties. These applications extend beyond display technologies, marking a significant impact in the field of liquid crystal-based innovations .
Medical Research
In the medical field, 4’-Hydroxy-4-biphenylcarbonitrile is recognized for its potential applications. It’s associated with gene information related to human estrogen receptors (ESR1 and ESR2) and matrix metalloproteinase-3 (MMP3), indicating its relevance in biochemical research and drug development .
Electronics
The compound’s structure has been used to design and construct novel molecular fluorescence probes. These probes are significant for detecting hypochlorite, which is essential for monitoring biological reactive oxygen species in living cells and environmental water samples. The probes exhibit strong green fluorescence and high quantum yield, making them valuable in electronic applications .
Materials Science
4’-Hydroxy-4-biphenylcarbonitrile: serves as a crucial component in the synthesis of various materials. Its properties as a liquid crystal make it a candidate for creating self-healing devices, potentially reducing the need for repair or replacement of materials, thus contributing to cost-efficiency and sustainability .
Environmental Science
This compound plays a role in environmental science, particularly in the detection and monitoring of environmental pollutants. It’s used in the synthesis of fluorescent probes that can detect specific anions in water, aiding in the assessment of water quality and environmental health .
Energy Production
In the context of energy production, 4-Cyano-4’-hydroxybiphenyl is involved in the synthesis of fluorescent sensors for metal ions like Zn2+. These sensors can significantly enhance the efficiency of energy conversion processes, such as in the case of solar cells where specific metal ions play a crucial role .
Chemical Synthesis
Lastly, 4’-Hydroxy-4-biphenylcarbonitrile is an intermediate in various chemical synthesis processes. It’s used to create compounds with specific properties required for further chemical reactions, contributing to the advancement of synthetic chemistry and the development of new materials and drugs .
Mechanism of Action
Target of Action
It has been used as a component in the electrolytes for dye-sensitized solar cells (dsscs) .
Mode of Action
The compound interacts with its targets by enhancing the light harvesting capability of the electrolyte in DSSCs . This interaction results in an increase in cell efficiency, thereby improving the performance of the solar cells .
Biochemical Pathways
Its role in dsscs suggests it may influence the electron transport chain involved in the conversion of light energy into electrical energy .
Pharmacokinetics
Its use in dsscs suggests that it has good stability and can effectively interact with other components of the solar cells .
Result of Action
The molecular and cellular effects of 4-Cyano-4’-hydroxybiphenyl’s action are primarily observed in the improved efficiency of DSSCs. The compound enhances the light harvesting capability of the electrolyte, leading to an increase in cell efficiency .
Action Environment
Environmental factors such as temperature and light intensity can influence the action, efficacy, and stability of 4-Cyano-4’-hydroxybiphenyl. For instance, the efficiency of DSSCs containing this compound was found to be around 5.11% at 55 °C under simulated air mass 1.5 solar spectrum illuminations .
properties
IUPAC Name |
4-(4-hydroxyphenyl)benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO/c14-9-10-1-3-11(4-2-10)12-5-7-13(15)8-6-12/h1-8,15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRMIETZFPZGBEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20941643 | |
Record name | 4'-Hydroxy[1,1'-biphenyl]-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20941643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
19812-93-2 | |
Record name | 4′-Cyano-4-hydroxybiphenyl | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19812-93-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Cyano-4'-hydroxybiphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019812932 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4'-Hydroxy[1,1'-biphenyl]-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20941643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Cyano-4'-hydroxybiphenyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.625 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4'-Hydroxy-4-biphenylcarbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: 4-Cyano-4'-hydroxybiphenyl is a popular building block for liquid crystalline materials due to its rigid biphenyl core, which promotes anisotropic interactions crucial for mesophase formation. [, , , , , , ] The presence of the cyano group introduces a strong dipole moment, influencing intermolecular forces and contributing to the compound's self-assembly behavior. [, ]
A: Studies on poly[ω-(4′-cyano-4-biphenyloxy)alkyl-1-glycidylether]s, where 4-Cyano-4'-hydroxybiphenyl is linked via various alkyl spacers, reveal a strong dependence of mesophase behavior on spacer length. [] Shorter spacers (n=2, 4) favor nematic phases, while longer ones (n=6, 8) result in nematic cybotactic phases. Further increases in spacer length (n=10, 12) lead to smectic C phases and possible crystallization of side alkyl chains. []
A: Yes, 4-Cyano-4'-hydroxybiphenyl has been successfully incorporated into various polymers for NLO applications. [, , , ] Its strong dipole moment stemming from the cyano group contributes to the molecule's nonlinear optical properties. [, ]
A: The flexibility of the polymer backbone plays a significant role in the poling-induced nonlinearity and stability of the NLO materials. [] More flexible backbones may hinder efficient chromophore alignment, thus impacting the material's NLO performance. []
A: Researchers have explored incorporating 4-Cyano-4'-hydroxybiphenyl into liquid crystalline polymers to enhance their NLO properties. [] The inherent order within the liquid crystalline phase can lead to improved chromophore alignment during poling, boosting the second harmonic generation coefficients. []
A: Polymerization of monomers like 3,3-bis(4-cyano-4'-biphenylyloxymethyl)oxetane can be challenging due to steric hindrance. [] High initiator concentrations may be required to achieve polymerization, and the formation of cyclic oligomers can occur as a side reaction. []
A: Research has demonstrated the successful application of 4-Cyano-4′-hydroxybiphenyl-functionalized imidazolium-type ionic crystals as electrolytes in DSSCs. [] The incorporation of this moiety enhances light harvesting and, when combined with additives like 1-propyl-3-methylimidazolium iodine, can lead to improved cell efficiency and stability. []
A: The hydroxyl group offers a versatile site for chemical modification, enabling the attachment of 4-Cyano-4'-hydroxybiphenyl to various polymer backbones or other functional groups. [, , , ] This allows for the design of materials with tailored properties. [, , ]
A: Yes, 4-Cyano-4'-hydroxybiphenyl has been investigated as a substrate in photocatalytic one-electron oxidation reactions on titanium dioxide (TiO2) surfaces. [] The efficiency of this process is influenced by the presence and position of substituents on the biphenyl core, with hydroxyl groups enhancing the adsorption onto TiO2. []
ANone: Various spectroscopic techniques are commonly used to characterize 4-Cyano-4'-hydroxybiphenyl and its derivatives. These include:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to determine the structure, purity, and isomeric composition of the compound and its derivatives. [, , ]
- Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule. []
- Ultraviolet-Visible (UV-Vis) Spectroscopy: Helps to study electronic transitions and aggregation behavior, especially in the context of liquid crystals. [, ]
- Fluorescence Spectroscopy: Can provide insights into the aggregation behavior and energy transfer processes in materials containing 4-Cyano-4'-hydroxybiphenyl. []
- Mass Spectrometry (MS): Useful for determining the molecular weight and identifying fragments, particularly for complex mixtures or polymers. []
- X-ray Diffraction (XRD): Used to analyze the crystal structure and phase behavior of materials containing 4-Cyano-4'-hydroxybiphenyl, especially in the context of liquid crystals. [, , ]
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